molecular formula C6H5ClOS B2548201 3-Chloro-4-methylthiophene-2-carbaldehyde CAS No. 1258283-00-9

3-Chloro-4-methylthiophene-2-carbaldehyde

Cat. No.: B2548201
CAS No.: 1258283-00-9
M. Wt: 160.62
InChI Key: WXRJDMVPMNSPHU-UHFFFAOYSA-N
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Description

3-Chloro-4-methylthiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the fourth position, and an aldehyde group at the second position of the thiophene ring. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methylthiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 4-methylthiophene-2-carbaldehyde using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylthiophene: Similar structure but lacks the aldehyde group.

    4-Methylthiophene-2-carbaldehyde: Similar structure but lacks the chlorine atom.

    3-Chloro-4-methylthiophene: Similar structure but lacks the aldehyde group.

Uniqueness

3-Chloro-4-methylthiophene-2-carbaldehyde is unique due to the combination of the chlorine atom, methyl group, and aldehyde group on the thiophene ring. This unique combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-chloro-4-methylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4-3-9-5(2-8)6(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRJDMVPMNSPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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